molecular formula C15H25N3O4S B12912243 ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate CAS No. 87202-58-2

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

Cat. No.: B12912243
CAS No.: 87202-58-2
M. Wt: 343.4 g/mol
InChI Key: HFAXYWDXLCVREV-UHFFFAOYSA-N
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Description

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate typically involves the reaction of ethyl decanoate with a triazine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate can be scaled up by using larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated purification systems can increase the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate. The reactions are typically carried out in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or under mild heating.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and dithiothreitol. The reactions are typically carried out in an organic solvent, such as tetrahydrofuran or ethanol, at room temperature or under mild heating.

    Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent, such as dimethylformamide or dimethyl sulfoxide, at room temperature or under mild heating.

Major Products

    Oxidation: The major products are sulfoxides and sulfones.

    Reduction: The major products are thiols and thioethers.

    Substitution: The major products are various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It can also be used as a probe to study biological pathways.

    Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials. It can also be used as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. It can also bind to a receptor, modulating its signaling pathway. The exact mechanism of action depends on the specific biological system being studied.

Comparison with Similar Compounds

Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate can be compared with other triazine derivatives, such as:

    Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)butanoate: This compound has a shorter alkyl chain compared to ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate, which can affect its chemical and biological properties.

    Ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)phenylacetate: This compound has an aromatic ring in place of the alkyl chain, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of ethyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)decanoate lies in its specific chemical structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

CAS No.

87202-58-2

Molecular Formula

C15H25N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate

InChI

InChI=1S/C15H25N3O4S/c1-3-5-6-7-8-9-10-11(14(20)22-4-2)23-13-12(19)16-15(21)18-17-13/h11H,3-10H2,1-2H3,(H2,16,18,19,21)

InChI Key

HFAXYWDXLCVREV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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